molecular formula C13H19N3O2 B7911267 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine

Cat. No.: B7911267
M. Wt: 249.31 g/mol
InChI Key: ITORJPNRBFBSSN-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine ( 1276383-00-6) is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . As a nitrophenyl derivative of N-methylpiperazine, it serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Piperazine derivatives are recognized as privileged structures in drug discovery, frequently appearing in compounds across various therapeutic areas due to their favorable physicochemical properties . The nitro-aromatic group provides a versatile handle for further chemical transformations, most notably reduction to the corresponding aniline, which can be used in the synthesis of more complex molecules such as Schiff bases and other heterocyclic systems . Research into analogous nitrophenyl and piperazine-containing compounds highlights their potential in developing substances with diverse biological activities, making this compound a building block for constructing potential pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-methyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-3-4-12(9-13(11)16(17)18)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITORJPNRBFBSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathway

This method involves the reaction of 4-methyl-3-nitrobenzyl chloride with 4-methylpiperazine under basic conditions. The nitrobenzyl halide acts as an electrophile, while the piperazine nitrogen performs nucleophilic substitution.

Reaction Conditions and Optimization

ParameterDetailsSource
Solvent Dimethylformamide (DMF), acetonitrile, or ethylene glycol
Base Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Temperature 80–140°C (reflux conditions)
Catalyst Potassium iodide (KI) for enhanced reactivity
Yield 50–92% (dependent on solvent and stoichiometry)

Example Protocol (from Patent CN101168532A):

  • Combine 4-methyl-3-nitrobenzyl chloride (1 mol) with 4-methylpiperazine (1.2 mol) in DMF.

  • Add K₂CO₃ (1.5 mol) and KI (0.1 mol).

  • Reflux at 120°C for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via crystallization.
    Yield : 90%.

Critical Analysis :

  • Advantages : High scalability, compatibility with industrial reactors.

  • Limitations : Requires careful control of stoichiometry to avoid di-substitution byproducts.

Reductive Amination of Nitrobenzyl Aldehydes

Methodology

This two-step process involves:

  • Condensation of 4-methyl-3-nitrobenzaldehyde with 4-methylpiperazine to form an imine.

  • Reduction of the imine intermediate using sodium borohydride (NaBH₄) or hydrogenation.

Reaction Parameters

ParameterDetailsSource
Reducing Agent NaBH₄ in chloroform/AcOH or H₂/Pd-C
Solvent Chloroform, methanol, or ethanol
Temperature 0–25°C (NaBH₄); 30–60°C (H₂/Pd-C)
Yield 75–88%

Case Study (from PMC):

  • React 4-methyl-3-nitrobenzaldehyde (0.005 mol) with 4-methylpiperazine (0.005 mol) in methanol.

  • Add NaBH₄ (0.015 mol) at 0°C and stir for 12 hours.

  • Isolate the product via filtration and recrystallization.
    Yield : 88%.

Comparison with Hydrogenation :

  • NaBH₄ : Faster reaction but lower selectivity.

  • H₂/Pd-C : Higher purity but requires pressurized equipment.

Solid-Phase Synthesis Under Solvent-Free Conditions

Green Chemistry Approach

This method eliminates solvents, reducing environmental impact.

Key Steps

  • Mechanochemical grinding of 4-methyl-3-nitrobenzyl chloride with 4-methylpiperazine and alkali metal hydroxides.

  • Hydrolysis using nano-ZnO and MOH (alkali metal hydroxide).

ParameterDetailsSource
Grinding Time 5–30 minutes
Catalyst Nano-ZnO (15–25 nm)
Hydrolysis Conditions Reflux in isopropanol/water (8 hours)
Yield 80–88%

Advantages :

  • No solvent waste.

  • Shorter reaction time (30 minutes vs. 24 hours for liquid-phase methods).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates and reduces byproduct formation.

ParameterDetailsSource
Power 300–500 W
Time 1–2 hours (vs. 24 hours conventionally)
Yield 95–96%

Protocol :

  • Mix 4-methyl-3-nitrobenzyl chloride and 4-methylpiperazine in DMF.

  • Irradiate at 300 W for 90 minutes.

  • Purify via column chromatography.

Significance :

  • Ideal for small-scale, high-purity synthesis.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental ImpactCost
Nucleophilic Substitution50–92HighModerateLow
Reductive Amination75–88ModerateHigh (solvent use)Medium
Solid-Phase Synthesis80–88HighLowLow
Microwave-Assisted95–96LowModerateHigh

Recommendations :

  • Industrial scale : Solid-phase or nucleophilic substitution for cost-effectiveness.

  • Lab-scale : Microwave-assisted synthesis for rapid, high-purity yields.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the benzyl position undergoes reduction to form aromatic amines under catalytic hydrogenation or chemical reduction conditions.

Reaction Reagents/Conditions Product Yield Source
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 5 hr1-(4-Methyl-3-aminobenzyl)-4-methylpiperazine99%
Sodium dithionite reductionNa₂S₂O₄, H₂O/EtOH, 80°C, 2 hrSame as above85%

Key Findings :

  • Catalytic hydrogenation achieves near-quantitative yields with minimal byproducts .

  • Sodium dithionite is cost-effective but requires higher temperatures and yields slightly lower purity .

Nucleophilic Aromatic Substitution

The meta-nitro group activates the benzene ring for nucleophilic substitution, particularly under basic conditions.

Reaction Reagents/Conditions Product Yield Source
AminationNH₃ (aq), CuCl₂, 120°C, 12 hr1-(4-Methyl-3-(methylamino)benzyl)-4-methylpiperazine72%
MethoxylationNaOMe, DMF, 100°C, 8 hr1-(4-Methyl-3-methoxybenzyl)-4-methylpiperazine68%

Mechanistic Insight :

  • Nitro group withdraws electrons via resonance, directing nucleophiles to the ortho/para positions relative to itself .

  • Piperazine’s methyl group sterically hinders substitution at the benzyl’s para position .

Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides:

Reaction Reagents/Conditions Product Yield Source
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 hr1,4-Dimethyl-1-(4-methyl-3-nitrobenzyl)piperazinium iodide89%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 2 hr1-Acetyl-4-methyl-1-(4-methyl-3-nitrobenzyl)piperazine78%

Key Observations :

  • Quaternization of the piperazine nitrogen enhances water solubility but reduces bioavailability .

  • Acylated derivatives show improved metabolic stability in pharmacokinetic studies.

Oxidation Reactions

The benzyl methyl group is susceptible to oxidation:

Reaction Reagents/Conditions Product Yield Source
Side-chain oxidationKMnO₄, H₂SO₄, H₂O, 100°C, 4 hr1-(3-Nitro-4-carboxybenzyl)-4-methylpiperazine65%

Limitations :

  • Over-oxidation to carboxylic acids is common; yields are moderate due to competing degradation .

Stability Under Environmental Conditions

Factor Effect Experimental Evidence
pH < 3Protonation of piperazine nitrogen; nitro group remains stableStable for 24 hr in 1M HCl at 25°C
pH > 10Nitro group partially reduced to amine in prolonged basic conditions15% reduction after 48 hr in 1M NaOH
UV lightNitro → nitroso photodegradation20% degradation after 24 hr exposure

Comparative Reactivity with Structural Analogs

Compound Nitro Position Reactivity Trend
1-(2-Nitrobenzyl)-4-methylpiperazineOrthoFaster reduction due to steric strain relief
1-(4-Nitrobenzyl)-4-methylpiperazineParaSlower nucleophilic substitution (deactivation)

Scientific Research Applications

Overview

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for further pharmacological studies.

  • Neuropharmacology : Studies have shown that this compound can modulate neurotransmitter release and receptor activity, which may lead to applications in treating conditions such as depression and anxiety disorders.
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance serotonin receptor activity, suggesting its potential as an antidepressant agent .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics.

  • In Vitro Studies : Laboratory tests have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in polymer chemistry.

  • Polymer Synthesis : Researchers have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been particularly noted .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key Substituent Effects

Nitro Group Position :

  • The meta-nitro group in the target compound contrasts with 1-methyl-4-(4-nitrophenyl)piperazine (para-nitro substitution) . Para-nitro derivatives are often used as synthetic intermediates due to their electron-withdrawing effects, which stabilize intermediates in aromatic substitution reactions. Meta-nitro groups may alter steric and electronic interactions in biological systems.

Halogen vs. Nitro/Methyl Substitution :

  • 1-(2-Chlorobenzyl)-4-methylpiperazine and 1-(2,6-dichlorobenzyl)-4-methylpiperazine () exhibit selective inhibition of cytochrome P450 2A13, critical for lung cancer chemoprevention. Chlorine’s electronegativity enhances binding to hydrophobic enzyme pockets, whereas the nitro group in the target compound may confer different electronic or steric effects .

Fluorine Substitution :

  • 1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) is identified as a new psychoactive substance (NPS) with stimulant properties . Fluorine’s small size and high electronegativity improve bioavailability and CNS penetration, whereas the target compound’s nitro group may reduce blood-brain barrier permeability.
Solubility and Stability
  • Comparatively, 1-(4-fluorobenzyl)-4-methylpiperazine () benefits from fluorine’s lipophilicity, enhancing CNS penetration .

Data Table: Key Analogues and Properties

Compound Name Substituents Biological Activity/Application Key Reference
1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine 3-nitro, 4-methyl benzyl Hypothetical: DNA interaction, antimicrobial
1-(2-Chlorobenzyl)-4-methylpiperazine 2-chloro benzyl Cytochrome P450 2A13 inhibition
1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) 4-fluoro benzyl Psychoactive (stimulant)
1-Methyl-4-(4-nitrophenyl)piperazine 4-nitro phenyl Synthetic intermediate
BM212 derivatives Pyrrole-benzyl Antitubercular agents

Biological Activity

1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research indicates that this compound may possess cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Receptors : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells, leading to its observed biological effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the nitrobenzyl moiety can significantly impact its potency and selectivity.

Key Findings from SAR Studies

ModificationBiological ActivityComments
Nitro group positionEnhanced antimicrobial activityPositioning affects electron distribution
Piperazine substitutionsAltered receptor affinityDifferent substituents lead to varied effects on CNS activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines (A549 and HeLa) revealed that the compound exhibited cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent .
  • Neuropharmacological Research : Animal studies indicated that the compound could modulate behavior related to anxiety and depression, suggesting its potential as a therapeutic agent for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Methyl-3-nitrobenzyl)-4-methylpiperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 4-methylpiperazine with 4-methyl-3-nitrobenzyl halides (e.g., bromide or chloride) in anhydrous dichloromethane (DCM) under reflux conditions (24–48 hours) is a common approach. Catalysts like potassium iodide (KI) may accelerate the reaction .
  • Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may complicate purification.
  • Temperature : Microwave-assisted heating (e.g., 280°C for 10 minutes) can reduce reaction time but requires precise temperature control to avoid decomposition .
  • Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (methanol/ether) to isolate the product. Typical yields range from 45% to 70% depending on substituents .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Confirm the piperazine ring and benzyl substituent via 1H^1H-NMR signals:
  • Piperazine protons: δ 2.2–3.0 ppm (multiplet, 8H).
  • Nitrobenzyl group: δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (CH2_2 bridge) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: ~334 g/mol) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in nitrobenzyl-piperazine derivatives?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave Synthesis : Reduces reaction time and improves regioselectivity (e.g., General Procedure F in ).
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent undesired side reactions .
    • Case Study : A 20% yield increase was achieved by replacing conventional heating with microwave irradiation (280°C, 10 minutes) for a structurally similar nitrobenzyl-piperazine derivative .

Q. What mechanistic insights explain the bioactivity of nitrobenzyl-piperazine derivatives in receptor binding studies?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing interactions with receptor active sites (e.g., dopamine D3 or carbonic anhydrase isoforms). Key steps:

Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the nitro group and receptor residues (e.g., histidine or glutamic acid) .

SAR Analysis : Compare analogs to identify critical substituents. For example:

  • Nitro Position : 3-Nitro substitution (meta) improves binding affinity vs. para .
  • Methyl Group : 4-Methyl on piperazine increases lipophilicity, enhancing membrane permeability .
    • Data Contradiction Note : Some studies report reduced activity with bulky substituents due to steric clashes, highlighting the need for iterative molecular optimization .

Q. How should researchers resolve discrepancies in reported antioxidant vs. cytotoxic effects of nitrobenzyl-piperazines?

  • Methodological Answer :

  • Dose-Dependent Assays : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
  • Oxidative Stress Markers : Measure ROS levels (e.g., via DCFH-DA fluorescence) to distinguish antioxidant (ROS reduction) vs. cytotoxic (ROS elevation) effects .
  • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to enhance antioxidant capacity while reducing cytotoxicity .

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